molecular formula C10H18N2O B1487404 7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane CAS No. 2168946-77-6

7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane

Cat. No. B1487404
M. Wt: 182.26 g/mol
InChI Key: RURHYKMLWOEUIE-UHFFFAOYSA-N
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Description

“7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane” is a complex organic compound. It is a derivative of the parent compound “bicyclo[2.2.1]heptane”, also known as norbornane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Synthesis Analysis

The synthesis of “7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane” and its derivatives can be achieved through various methods. One common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane” is characterized by a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is featured by drug candidates such as LMV-6015 and AMG 221 .


Chemical Reactions Analysis

The chemical reactions involving “7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane” can be complex and diverse. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . Another example is a sequential Diels Alder reaction/rearrangement sequence developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . Future research could focus on improving the synthesis methods and exploring the potential applications of “7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane” and its derivatives in various fields.

properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-7-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-9-10(8(1)7-11-9)12-3-5-13-6-4-12/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURHYKMLWOEUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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